4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 2,2,2-trifluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 2,2,2-Trifluoroethoxy Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 2,2,2-trifluoroethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring or the trifluoroethoxy group, depending on the reagents and conditions used.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological activity. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine: The parent compound without the trifluoroethoxy group.
4-(2,2,2-Trifluoroethoxy)pyrazolo[3,4-d]pyrimidine: A structurally similar compound with a different ring system.
2,2,2-Trifluoroethoxybenzene: A simpler compound with the same trifluoroethoxy group but a different core structure.
Uniqueness
4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine is unique due to the combination of the pyrazolo[1,5-a]pyrazine core and the trifluoroethoxy substituent. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)5-15-7-6-1-2-13-14(6)4-3-12-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAVHCRMRPTJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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